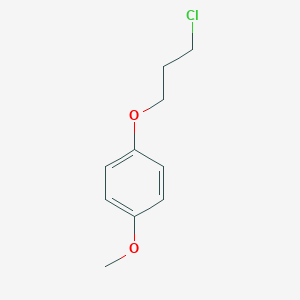

1-(3-Chloropropoxy)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZQJMFKQYZZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chloropropoxy 4 Methoxybenzene

Established Synthetic Pathways

Established methods for the synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene primarily rely on fundamental organic reactions, including ether formation and halogenation. These pathways are well-documented and offer reliable, albeit sometimes strenuous, conditions for obtaining the target compound.

The most common and direct approach to synthesizing this compound is through a Williamson ether synthesis. This method involves the reaction of a 4-methoxyphenoxide ion with a suitable three-carbon electrophile containing a chlorine atom.

The general reaction involves deprotonating 4-methoxyphenol (B1676288) with a base to form the nucleophilic phenoxide, which then attacks the electrophilic carbon of a dihalogenated propane via an SN2 mechanism. A common reactant pair is 4-methoxyphenol and 1-bromo-3-chloropropane. The bromide is a more reactive leaving group than the chloride, allowing for selective displacement of bromide while retaining the chloro group on the propyl chain.

Typical conditions involve heating 4-methoxyphenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 70 | 4 | 95 |

| 2-Methoxy-5-nitrophenol | 1-Chloro-3-iodopropane | K₂CO₃ | Acetonitrile | 85 | 3 | 54 |

This table presents data from analogous etherification reactions to illustrate typical conditions and yields.

An alternative strategy involves a two-step process beginning with the synthesis of an alcohol precursor, 3-(4-methoxyphenoxy)propan-1-ol, followed by the conversion of the terminal hydroxyl group into a chloride.

Step 1: Synthesis of 3-(4-methoxyphenoxy)propan-1-ol This precursor is itself synthesized via an etherification reaction, typically by reacting 4-methoxyphenol with a molecule like 3-chloropropan-1-ol or epichlorohydrin (followed by a reduction step) under basic conditions.

Step 2: Halogenation of the Alcohol The terminal alcohol of 3-(4-methoxyphenoxy)propan-1-ol is then converted to an alkyl chloride. Standard halogenating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The use of thionyl chloride is common as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired product, this compound.

This pathway offers an alternative when direct etherification with dihaloalkanes leads to side products or purification challenges.

In the context of synthesizing more complex molecules, this compound often serves as a crucial intermediate. arxiv.orgyoutube.com In these multi-step sequences, the compound is prepared using one of the established methods and then utilized in subsequent reactions without necessarily being the final target. arxiv.orgyoutube.com

For instance, in the synthesis of pharmaceutical compounds, a substituted phenol (B47542) might be alkylated to introduce the 3-chloropropoxy side chain. This functional group is then used for further elaboration, such as forming a new bond through nucleophilic substitution of the chloride. This approach is a hallmark of convergent synthesis, where different fragments of a target molecule are prepared separately before being combined.

Novel and Emerging Synthetic Routes

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles have been applied to the synthesis of this compound through the development of catalytic systems and the adoption of green chemistry practices.

Phase-Transfer Catalysis (PTC) has emerged as a powerful technique for synthesizing ethers from phenols. researchgate.netcrdeepjournal.org This method is particularly advantageous for reactions involving reactants that are soluble in different, immiscible phases. core.ac.uk In the synthesis of this compound, PTC facilitates the transfer of the 4-methoxyphenoxide anion from an aqueous or solid phase into an organic phase where the 1-bromo-3-chloropropane is dissolved. researchgate.netcrdeepjournal.orgcore.ac.uk

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the phenoxide anion. biomedres.us This ion pair is soluble in the organic phase, allowing the reaction to proceed under milder conditions (e.g., using aqueous sodium hydroxide as the base) than traditional methods that require anhydrous solvents and strong, expensive bases. ptfarm.pl

Advantages of Phase-Transfer Catalysis:

Eliminates the need for expensive, anhydrous solvents. ptfarm.pl

Allows the use of inexpensive and safer bases like NaOH or K₂CO₃. crdeepjournal.org

Often leads to higher yields and reduced reaction times. biomedres.us

Simplifies workup procedures. biomedres.us

| Catalyst Type | Example | Role in Synthesis |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Transfers phenoxide anion from aqueous/solid phase to organic phase. |

| Crown Ether | 18-Crown-6 | Complexes with alkali metal cations (e.g., K⁺ from K₂CO₃), enhancing the nucleophilicity of the phenoxide. |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govyale.edu Several of these principles are relevant to the synthesis of this compound.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The Williamson ether synthesis generally has a good atom economy, especially when yields are high.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. epa.govacs.org The use of phase-transfer catalysts is a prime example of applying this principle. epa.govacs.org

Safer Solvents and Auxiliaries : The use of hazardous solvents like DMF should be minimized. msu.edusolubilityofthings.com PTC allows for the use of water as a solvent for the base, reducing the reliance on large volumes of organic solvents. msu.edusolubilityofthings.com Research into greener solvent alternatives like cyclopentyl methyl ether (CPME) or dimethyl carbonate (DMC) is an ongoing area of interest. msu.edu

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Catalytic methods like PTC can often enable reactions to proceed at lower temperatures compared to traditional thermal methods. acs.org

Flow Chemistry Applications for Continuous Synthesis

While specific documented applications of flow chemistry for the continuous synthesis of this compound are not extensively reported in publicly available literature, the principles of flow chemistry are highly applicable to the Williamson ether synthesis. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity.

In a hypothetical continuous flow setup for the synthesis of this compound, streams of the reactants, 4-methoxyphenol and a base in a suitable solvent, would be continuously fed into a heated reactor coil. A separate stream of 1-bromo-3-chloropropane would then be introduced at a specific point in the reactor. The reaction mixture would then flow through the remainder of the heated coil for a defined residence time, allowing the reaction to reach completion. The product stream would then be collected continuously and could be subjected to in-line purification processes.

The table below illustrates a potential set of parameters for a continuous flow synthesis of this compound, based on general principles of flow chemistry applied to Williamson ether synthesis.

| Parameter | Potential Range/Value | Rationale |

|---|---|---|

| Reactor Type | Packed-bed reactor with a solid-supported base or a heated coil reactor | Facilitates continuous processing and efficient heat transfer. |

| Residence Time | 5 - 30 minutes | Optimized to ensure complete reaction while minimizing byproduct formation. |

| Temperature | 80 - 150 °C | Higher temperatures can be safely achieved in flow reactors, accelerating the reaction rate. |

| Pressure | 1 - 10 bar | Sufficient to maintain the solvent in the liquid phase at the operating temperature. |

| Solvent | Acetonitrile, DMF, or DMSO | Polar aprotic solvents are generally effective for Williamson ether synthesis. |

Reaction Condition Optimization and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters for optimization include the choice of solvent, reaction temperature and pressure, and the stoichiometry and purity of the reagents.

Solvent Effects in this compound Synthesis

The choice of solvent plays a critical role in the Williamson ether synthesis as it influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anionic oxygen nucleophile more available for reaction.

The following table summarizes the effects of different solvents on the synthesis of aryl ethers, which can be considered analogous to the synthesis of this compound.

| Solvent | Dielectric Constant (approx.) | General Effect on Williamson Ether Synthesis | Anticipated Yield |

|---|---|---|---|

| Dimethylformamide (DMF) | 37 | Excellent solubility for reactants, promotes high reaction rates. | High |

| Acetonitrile (ACN) | 36 | Good solvent for SN2 reactions, often leads to clean reactions. | High |

| Dimethyl sulfoxide (DMSO) | 47 | Highly polar, effectively solvates cations, can significantly accelerate the reaction. | Very High |

| Acetone | 21 | Moderate polarity, can be effective but may result in slower reaction rates. | Moderate |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Lower polarity, may lead to slower reaction rates and lower yields. | Low to Moderate |

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound. Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts through elimination reactions or other side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. Typical temperatures for this type of Williamson ether synthesis in a batch reactor range from 60 to 120 °C.

Pressure is generally not a critical parameter for this liquid-phase reaction unless the reaction temperature is above the boiling point of the solvent. In such cases, a sealed reaction vessel or a pressurized system is necessary to maintain the solvent in the liquid phase.

The table below outlines the general influences of temperature and pressure on the synthesis.

| Parameter | Condition | Effect on Reaction Rate | Effect on Yield/Purity |

|---|---|---|---|

| Temperature | Low (e.g., < 60 °C) | Slow | Potentially high purity but low conversion and long reaction times. |

| Moderate (e.g., 60 - 100 °C) | Moderate to Fast | Often optimal, providing a good balance between reaction rate and selectivity. | |

| High (e.g., > 120 °C) | Very Fast | Risk of increased byproduct formation, potentially lowering yield and purity. | |

| Pressure | Atmospheric | Sufficient if the reaction temperature is below the solvent's boiling point. | No significant effect on yield or purity. |

| Elevated | Allows for higher reaction temperatures, potentially increasing the reaction rate. | Can improve yield if higher temperatures are required, but also increases the risk of side reactions. |

Reagent Stoichiometry and Purity Effects

The stoichiometry of the reactants is a key factor in maximizing the yield of the desired product. In the synthesis of this compound, a slight excess of the alkylating agent, 1-bromo-3-chloropropane, is often used to ensure complete conversion of the 4-methoxyphenol. However, a large excess should be avoided as it can lead to difficulties in purification. The amount of base used should be sufficient to deprotonate the 4-methoxyphenol, with a slight excess often being beneficial.

The following table details the effects of reagent stoichiometry and purity.

| Factor | Condition | Effect on Reaction |

|---|---|---|

| Stoichiometry (4-methoxyphenol : 1-bromo-3-chloropropane) | 1 : 1 | May result in incomplete conversion of 4-methoxyphenol. |

| 1 : 1.1 - 1.5 | Often optimal for driving the reaction to completion. | |

| 1 : >1.5 | Can lead to purification challenges and potential for side reactions. | |

| Base Stoichiometry (relative to 4-methoxyphenol) | Equimolar | May not be sufficient for complete deprotonation. |

| Slight Excess (1.1 - 1.2 equivalents) | Ensures complete formation of the phenoxide, maximizing the reaction rate. | |

| Reagent Purity | High Purity | Leads to a cleaner reaction profile and higher yield of the desired product. |

| Low Purity | Can introduce competing side reactions and result in a lower yield and more complex purification. |

Chemical Reactivity and Transformation Mechanisms of 1 3 Chloropropoxy 4 Methoxybenzene

Nucleophilic Substitution Reactions Involving the Chloropropane Moiety

The 3-chloropropoxy group features a terminal primary alkyl chloride, a key site for nucleophilic substitution reactions. The specific pathway, whether S_N2 or S_N1, is determined by factors such as the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates.

S_N2 Reaction Pathways

The bimolecular nucleophilic substitution (S_N2) mechanism is the predominant pathway for 1-(3-Chloropropoxy)-4-methoxybenzene. This is because the substrate is a primary alkyl halide, which is sterically unhindered. reddit.compressbooks.pub The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine atom from the backside, simultaneously displacing the chloride leaving group. reddit.commasterorganicchemistry.com

This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral terminal carbon of the propoxy chain. The rate of the S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. pressbooks.pubkhanacademy.org Strong nucleophiles and polar aprotic solvents, such as acetone or DMSO, favor the S_N2 mechanism by enhancing the nucleophile's reactivity without solvating it so extensively as to hinder its approach to the electrophilic carbon. pressbooks.pubyoutube.com

Table 1: Comparison of S_N1 and S_N2 Reaction Pathways for this compound

| Feature | S_N2 Pathway | S_N1 Pathway |

| Substrate Structure | Primary alkyl halide (favored) | Primary alkyl halide (disfavored) |

| Mechanism | Single, concerted step | Two-step, via carbocation intermediate |

| Kinetics | Second-order (Rate = k[Substrate][Nucleophile]) | First-order (Rate = k[Substrate]) |

| Intermediate | None (Transition state only) | Primary carbocation (highly unstable) |

| Nucleophile | Strong nucleophiles favored | Weak nucleophiles can participate |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Polar protic (e.g., Water, Ethanol) |

| Stereochemistry | Inversion of configuration | Racemization (not applicable here) |

| Rearrangements | Not possible | Possible (but unlikely to form a more stable carbocation) |

S_N1 Reaction Pathways

The unimolecular nucleophilic substitution (S_N1) pathway is highly unlikely for this compound under typical conditions. This mechanism involves a two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. reddit.commasterorganicchemistry.com The subsequent step is the rapid attack of the nucleophile on the carbocation.

For this compound, the S_N1 mechanism would require the formation of a primary carbocation at the end of the propoxy chain. Primary carbocations are notoriously unstable and high in energy, making their formation energetically unfavorable. masterorganicchemistry.com Therefore, reactions proceeding through an S_N1 mechanism are extremely slow for primary alkyl halides. Factors that favor S_N1 reactions, such as weak nucleophiles and polar protic solvents, are generally insufficient to promote this pathway over the much more favorable S_N2 route for this particular substrate. pressbooks.pubkhanacademy.org

Intramolecular Cyclization Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions, specifically through an intramolecular Friedel-Crafts alkylation mechanism. wikipedia.orglumenlearning.com In the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), the carbon-chlorine bond can be polarized, making the terminal carbon of the propoxy chain sufficiently electrophilic to be attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org

The methoxybenzene ring is highly activated by the two alkoxy substituents (the methoxy (B1213986) and the 3-chloropropoxy groups), which are strong electron-donating groups. libretexts.org These groups direct electrophilic attack to the ortho and para positions. In this molecule, the positions ortho to each alkoxy group are the most nucleophilic sites. An intramolecular attack from one of these ortho positions onto the electrophilic terminal carbon of the side chain would lead to the formation of a six-membered ring, resulting in a chromane derivative. This type of reaction is a powerful method for constructing heterocyclic ring systems. rsc.org

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Ring

The benzene (B151609) ring of this compound is rich in electrons and thus susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the two existing substituents: the methoxy (-OCH₃) group and the 3-chloropropoxy (-OCH₂CH₂CH₂Cl) group. Both are alkoxy groups, which are powerful activating substituents and ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org Since they are in a para relationship, they work in concert to direct incoming electrophiles to the four remaining positions on the ring, all of which are ortho to one of the alkoxy groups.

Halogenation Mechanisms

Halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂), proceeds via the standard electrophilic aromatic substitution mechanism. Typically, a Lewis acid catalyst like FeBr₃ or FeCl₃ is used to polarize the halogen molecule, creating a potent electrophile (Br⁺ or Cl⁺). brainly.in

The mechanism involves two main steps:

Attack by the Aromatic Ring: The π-electron system of the activated benzene ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring, with significant contributions from structures where the charge is on the carbons adjacent to the oxygen atoms of the alkoxy groups.

Re-aromatization: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the halogen. This restores the aromaticity of the ring and regenerates the catalyst.

Given the directing effects of the two alkoxy groups, halogenation is expected to occur at the positions ortho to these groups, leading to a mixture of mono-halogenated products. For example, bromination of anisole (B1667542) (methoxybenzene) with bromine in acetic acid readily yields a mixture of ortho- and para-bromoanisole, with the para isomer often being the major product due to reduced steric hindrance. brainly.in A similar regioselectivity would be expected for this compound.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile | Expected Major Product(s) |

| Br₂ / FeBr₃ (Bromination) | Br⁺ | 2-Bromo-1-(3-chloropropoxy)-4-methoxybenzene |

| HNO₃ / H₂SO₄ (Nitration) | NO₂⁺ | 2-Nitro-1-(3-chloropropoxy)-4-methoxybenzene |

Nitration Pathways

Nitration of the aromatic ring is achieved by treating the substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

The mechanism for nitration is analogous to that of halogenation:

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to generate the nitronium ion.

Nucleophilic Attack: The activated aromatic ring of this compound attacks the nitronium ion to form a resonance-stabilized sigma complex.

Deprotonation: A base in the medium, typically the bisulfate ion (HSO₄⁻), removes a proton from the ring to restore aromaticity and yield the nitro-substituted product.

As with halogenation, the strong ortho, para-directing influence of the methoxy and 3-chloropropoxy groups will direct the incoming nitro group to one of the positions ortho to an alkoxy substituent. This results in the formation of 2-nitro-1-(3-chloropropoxy)-4-methoxybenzene as the primary product.

Friedel-Crafts Acylation and Alkylation

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. libretexts.orglibretexts.org This activation makes the compound a suitable substrate for Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.commt.com

Friedel-Crafts Acylation involves the introduction of an acyl group (-COR) onto the aromatic ring, typically using an acyl chloride or acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgbyjus.comchemguide.co.uk The methoxy group is a powerful ortho-, para-directing substituent. libretexts.orglibretexts.org Due to the steric hindrance imposed by the propoxy chain, the major product of acylation is expected to be substitution at the para-position relative to the propoxy group (i.e., ortho to the methoxy group). The electron-withdrawing nature of the newly introduced acyl group deactivates the ring, preventing polyacylation. wikipedia.orglibretexts.org

Friedel-Crafts Alkylation attaches an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst. mt.combyjus.com Similar to acylation, the reaction is directed to the ortho- and para-positions. However, alkylation is prone to two significant drawbacks: polyalkylation, because the new alkyl group also activates the ring, and carbocation rearrangements, which can lead to isomeric products. youtube.comlibretexts.orgchemistrysteps.com

The mechanism for both reactions proceeds via the generation of a potent electrophile (an acylium ion in acylation, a carbocation or a related complex in alkylation) by the Lewis acid. masterorganicchemistry.commt.com The nucleophilic aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the ring's aromaticity. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Outcomes of Friedel-Crafts Reactions on this compound

| Reaction Type | Reagents | Catalyst | Predicted Major Product |

| Acylation | Acetyl chloride (CH₃COCl) | AlCl₃ | 2-Acetyl-1-(3-chloropropoxy)-4-methoxybenzene |

| Alkylation | tert-Butyl chloride ((CH₃)₃CCl) | AlCl₃ | 2-(tert-Butyl)-1-(3-chloropropoxy)-4-methoxybenzene |

| Acylation | Benzoyl chloride (C₆H₅COCl) | AlCl₃ | 2-Benzoyl-1-(3-chloropropoxy)-4-methoxybenzene |

Cleavage and Rearrangement Reactions

Ethers are generally stable, but the carbon-oxygen bond can be cleaved under stringent conditions, typically with strong acids. libretexts.orgmasterorganicchemistry.com For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond, as the bond between the oxygen and the sp²-hybridized carbon of the aromatic ring is significantly stronger and resistant to nucleophilic attack. ucalgary.calibretexts.orglibretexts.org

The most common reagents for this transformation are strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgucalgary.catransformationtutoring.com The reaction mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). ucalgary.caorganicchemistrytutor.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the side chain in an Sₙ2 reaction. libretexts.orglibretexts.orgorganicchemistrytutor.com This results in the formation of a phenol (B47542) and a dihalogenated alkane.

For this compound, acid cleavage is predicted to yield 4-methoxyphenol (B1676288) and 1-bromo-3-chloropropane (with HBr) or 1-iodo-3-chloropropane (with HI). The phenolic product, 4-methoxyphenol, is resistant to further substitution by the halide at the aromatic ring. ucalgary.calibretexts.org

Table 2: Predicted Products of Ether Cleavage

| Reagent | Conditions | Product 1 | Product 2 |

| HBr (conc.) | Heat | 4-Methoxyphenol | 1-Bromo-3-chloropropane |

| HI (conc.) | Heat | 4-Methoxyphenol | 1-Iodo-3-chloropropane |

The 3-chloropropoxy chain is generally stable and not prone to spontaneous rearrangement. Skeletal rearrangements typically require the formation of a carbocation intermediate, which can then undergo hydride or alkyl shifts to form a more stable carbocation. chemistrysteps.com Such conditions are not present in many of the typical reactions of this molecule. However, under forcing Friedel-Crafts alkylation conditions, it is conceivable that the terminal alkyl chloride could be activated by a Lewis acid, leading to a primary carbocation that could potentially rearrange, though this is generally unfavorable. chemistrysteps.com No specific research findings detailing rearrangements of the propoxy chain in this particular molecule have been identified.

Catalytic Transformations

Acid catalysis is fundamental to several transformations of this compound. As discussed, both Friedel-Crafts reactions (Section 3.2.3) and ether cleavage (Section 3.3.1) are classic examples of acid-catalyzed processes, employing Lewis acids and Brønsted acids, respectively. wikipedia.orglibretexts.org

Another potential acid-catalyzed reaction is intramolecular Friedel-Crafts alkylation, or cyclization. In the presence of a strong Lewis acid like AlCl₃, the terminal chloro- group can be activated to generate an electrophilic carbocation. This electrophile can then be attacked by the activated aromatic ring to form a new six-membered ring. This intramolecular cyclization would yield 6-methoxychromane. This type of reaction is a well-established method for synthesizing chromane ring systems.

The primary site for base-catalyzed reactions on this molecule is the 3-chloropropoxy chain. Two main pathways can be predicted:

Intramolecular Cyclization: In the presence of a strong base, an intramolecular Williamson ether synthesis can occur. Although the molecule lacks a hydroxyl group to be deprotonated, related compounds are used in this fashion. For the title compound, a strong base could potentially facilitate the cyclization to form 6-methoxychromane. This reaction proceeds via an intramolecular Sₙ2 mechanism, where the oxygen atom of the ether acts as a nucleophile to displace the chloride. However, this is less common than cyclization of the corresponding phenoxide.

Elimination Reaction: A strong, sterically hindered base, such as potassium tert-butoxide, can promote an elimination (E2) reaction. masterorganicchemistry.comutdallas.edu In this pathway, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), leading to the simultaneous expulsion of the chloride ion and the formation of a double bond. This would convert the 3-chloropropoxy group into an allyloxy group, yielding 1-allyloxy-4-methoxybenzene. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more stable, alkene. libretexts.orgopenstax.org

Transition Metal-Catalyzed Coupling Reactions

The chloroalkyl moiety in this compound serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives. The reactivity of the C-Cl bond in the propyl chain allows for coupling with a variety of partners, including organoboron compounds (Suzuki coupling), organomagnesium compounds (Kumada coupling), amines (Buchwald-Hartwig amination), alkenes (Heck reaction), and terminal alkynes (Sonogashira coupling). These transformations are typically catalyzed by palladium or nickel complexes.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the alkyl chloride to a low-valent palladium(0) complex. This is followed by transmetalation with the coupling partner (in the case of Suzuki and Kumada couplings) or coordination and insertion (for Heck and Sonogashira couplings). The cycle concludes with reductive elimination, which forms the new bond and regenerates the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are applicable. The reaction would involve the palladium-catalyzed coupling of the chloropropyl group with an aryl or vinyl boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly effective for forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a suitable catalyst like a palladium-phosphine complex, would be expected to yield the corresponding 1-phenyl-3-(4-methoxyphenoxy)propane. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid unwanted side reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or alkyl halide and an amine. This reaction provides a direct method for the synthesis of substituted amines. Applying this methodology to this compound would allow for the introduction of a wide variety of primary and secondary amines at the terminus of the propyl chain. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction, with different combinations being optimal for different amine substrates.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. In the context of this compound, the C-Cl bond could potentially react with various alkenes, such as styrene or acrylates, to introduce a vinyl group. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of complex molecules.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes. The reaction of this compound with a terminal alkyne would lead to the formation of a C-C bond between the propyl chain and the alkyne. The reaction is typically performed under mild conditions with a variety of palladium and copper catalysts and an amine base.

Table 1: Overview of Potential Transition Metal-Catalyzed Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 1-R-3-(4-methoxyphenoxy)propane |

| Kumada | R-MgX | NiCl₂(dppp) or Pd(PPh₃)₄ | 1-R-3-(4-methoxyphenoxy)propane |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand / Base | 1-(R¹R²N)-3-(4-methoxyphenoxy)propane |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 1-alkenyl-3-(4-methoxyphenoxy)propane |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 1-alkynyl-3-(4-methoxyphenoxy)propane |

Derivatization Chemistry of 1 3 Chloropropoxy 4 Methoxybenzene

Synthesis of Ether Derivatives

The presence of a terminal chloro group on the propoxy chain of 1-(3-chloropropoxy)-4-methoxybenzene makes it an excellent substrate for Williamson ether synthesis. This classic SN2 reaction involves the displacement of the chloride ion by an alkoxide or phenoxide nucleophile, resulting in the formation of a new ether linkage. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org This method is highly efficient, particularly with primary alkyl halides like the one present in the title compound, and can be used to generate a wide array of both phenoxy and alkyloxy ether analogs.

Phenoxy Ether Analogs

The reaction of this compound with various substituted phenols in the presence of a base affords the corresponding phenoxy ether derivatives. The base, typically a carbonate or hydroxide, deprotonates the phenol (B47542) to generate a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon bearing the chlorine atom.

A general scheme for this synthesis is as follows:

This compound + Substituted Phenol + Base → 1-(3-(Substituted phenoxy)propoxy)-4-methoxybenzene + Salt

The specific reaction conditions, such as the choice of base and solvent, can be optimized to maximize the yield of the desired phenoxy ether analog.

Table 1: Examples of Phenoxy Ether Analogs Synthesized from this compound

| Substituted Phenol | Resulting Phenoxy Ether Analog |

| Phenol | 1-(3-Phenoxypropoxy)-4-methoxybenzene |

| 4-Nitrophenol | 1-(3-(4-Nitrophenoxy)propoxy)-4-methoxybenzene |

| 2-Cresol | 1-(3-(2-Methylphenoxy)propoxy)-4-methoxybenzene |

Alkyloxy Ether Analogs

In a similar fashion, alkyloxy ether analogs can be synthesized by reacting this compound with various alcohols. The alcohol is first converted to its corresponding alkoxide using a strong base like sodium hydride or an alkali metal. This alkoxide then acts as the nucleophile in the SN2 reaction.

The general reaction is:

This compound + Alcohol + Strong Base → 1-(3-Alkoxypropoxy)-4-methoxybenzene + Salt

The choice of the alcohol and the reaction conditions allows for the introduction of a wide variety of alkyl groups at the terminus of the propoxy chain.

Table 2: Examples of Alkyloxy Ether Analogs Synthesized from this compound

| Alcohol | Resulting Alkyloxy Ether Analog |

| Methanol | 1-Methoxy-4-(3-methoxypropoxy)benzene |

| Ethanol | 1-(3-Ethoxypropoxy)-4-methoxybenzene |

| Isopropanol | 1-(3-Isopropoxypropoxy)-4-methoxybenzene |

Synthesis of Amine and Amide Derivatives

The reactivity of the chloropropyl group in this compound also extends to reactions with nitrogen-based nucleophiles, enabling the synthesis of various amine and, subsequently, amide derivatives.

Primary and Secondary Amine Formation

Direct N-alkylation of primary or secondary amines with this compound provides a straightforward route to the corresponding amine derivatives. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride formed as a byproduct.

For the synthesis of primary amines, a common strategy involves the use of a protected form of ammonia (B1221849), such as phthalimide (B116566) (in the Gabriel synthesis), followed by deprotection. Alternatively, direct reaction with a large excess of ammonia can be employed. The reaction with a primary or secondary amine leads to the formation of a secondary or tertiary amine, respectively.

Table 3: Examples of Amine Derivatives from this compound

| Amine | Resulting Amine Derivative |

| Ammonia (via Gabriel synthesis) | 3-(4-Methoxyphenoxy)propan-1-amine |

| Methylamine | N-Methyl-3-(4-methoxyphenoxy)propan-1-amine |

| Piperidine (B6355638) | 1-(3-(4-Methoxyphenoxy)propyl)piperidine |

Amide Linkage Formation

Once the primary or secondary amine derivative of this compound is obtained, it can be further functionalized to form amide linkages. This is typically achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. researchgate.netnih.govlibretexts.org

The general reaction is:

Amine Derivative + Acylating Agent → Amide Derivative

This two-step sequence, starting from this compound, allows for the introduction of a wide variety of acyl groups, leading to a diverse library of amide compounds. Research into the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has highlighted the importance of the amide functionality in developing novel chemical entities. nih.gov

Table 4: Examples of Amide Derivatives

| Amine Derivative | Acylating Agent | Resulting Amide Derivative |

| 3-(4-Methoxyphenoxy)propan-1-amine | Acetyl chloride | N-(3-(4-Methoxyphenoxy)propyl)acetamide |

| N-Methyl-3-(4-methoxyphenoxy)propan-1-amine | Benzoyl chloride | N-Methyl-N-(3-(4-methoxyphenoxy)propyl)benzamide |

Formation of Heterocyclic Compounds from this compound Precursors

The versatile chemical handles on derivatives of this compound make them valuable precursors for the synthesis of various heterocyclic compounds. researchgate.netnih.govnih.gov For instance, the amine derivatives can undergo intramolecular cyclization reactions or be used as building blocks in multi-component reactions to form nitrogen-containing heterocycles.

One potential pathway involves the synthesis of a diamine or an amino alcohol from this compound, which can then be cyclized to form heterocyclic rings such as piperazines or morpholines. The specific heterocyclic system formed depends on the nature of the functional groups introduced and the cyclization strategy employed. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of heterocyclic synthesis suggest numerous possibilities for its application in this area.

Oxygen-Containing Heterocycles (e.g., Cyclic Ethers)

The synthesis of oxygen-containing heterocycles from this compound typically involves intramolecular cyclization, although this requires the introduction of a nucleophilic oxygen atom at a suitable position on the molecule. A common strategy involves the transformation of the aromatic ring. For instance, ortho-lithiation of the anisole (B1667542) ring, followed by reaction with an oxygen-containing electrophile, could set the stage for a subsequent intramolecular Williamson ether synthesis. However, direct cyclization to form simple cyclic ethers like chromanes is not straightforward due to the length of the three-carbon propyl chain.

More complex, multi-step syntheses can utilize the chloropropyl moiety as a tether. For example, the reaction of 1,4-cyclohexanedione (B43130) with 4-methoxybenzaldehyde (B44291) and malononitrile (B47326) can produce tetrahydro-4H-chromene derivatives. nih.gov While this does not directly use this compound as the starting material, it illustrates a general route to chromene structures which incorporate a methoxyphenyl group. nih.gov

Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines)

The alkyl chloride functionality of this compound is an excellent electrophile for nucleophilic substitution reactions with amines, providing a straightforward route to various nitrogen-containing heterocycles. nih.gov This reaction is fundamental in medicinal chemistry for constructing molecules with potential biological activity. nih.govnih.gov

The general reaction involves the displacement of the chloride ion by a primary or secondary amine. When cyclic secondary amines such as pyrrolidine (B122466) or piperidine are used, the reaction yields the corresponding N-substituted derivatives. This N-alkylation reaction is a common and efficient method for incorporating the 3-(4-methoxyphenoxy)propyl group into a heterocyclic framework. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| This compound | Pyrrolidine | N-[3-(4-Methoxyphenoxy)propyl]pyrrolidine | N-Alkylation |

| This compound | Piperidine | 1-[3-(4-Methoxyphenoxy)propyl]piperidine | N-Alkylation |

| This compound | Primary Amine (e.g., R-NH2) | N-Alkyl-N-[3-(4-methoxyphenoxy)propyl]amine | N-Alkylation |

This strategy is widely applicable and has been used in the synthesis of complex nitrogen-containing heterocyclic compounds. google.comgoogle.com

Sulfur-Containing Heterocycles

Similar to the synthesis of nitrogen-containing heterocycles, the chloropropyl group readily reacts with sulfur nucleophiles. The reaction of this compound with a thiol (R-SH) or its corresponding thiolate salt (R-SNa) results in the formation of a thioether via nucleophilic substitution.

This approach can be extended to the synthesis of sulfur-containing heterocycles. For example, reaction with a molecule containing a thiol group, followed by further synthetic manipulations, can lead to the formation of cyclic structures. A direct method involves reacting the chloroalkane with a sulfur-containing heterocycle that has a nucleophilic center. The synthesis of compounds like N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, while a different starting material, demonstrates the utility of reacting an electrophile with a sulfur nucleophile to create complex heterocyclic systems. bohrium.com The reaction of elemental sulfur with certain hydrocarbons can also produce sulfur-containing heterocycles like thiophenes and thiopyrans. google.com

| Reactant 1 | Nucleophile | Product Class | Reaction Type |

| This compound | Thiol (R-SH) / Thiolate | 1-Methoxy-4-[3-(alkylthio)propoxy]benzene | Nucleophilic Substitution |

| This compound | Sodium Sulfide (Na2S) | Bis[3-(4-methoxyphenoxy)propyl]sulfide | Nucleophilic Substitution |

Esterification and Carboxylic Acid Derivatization

Direct esterification of this compound is not possible as it lacks a carboxylic acid or alcohol group that can be directly acylated. However, it can be converted into derivatives that are suitable for esterification. medcraveonline.com

A primary strategy to introduce a carboxylic acid function involves a two-step process:

Cyanide Displacement: The terminal chloride is displaced by a cyanide ion (e.g., from NaCN or KCN) in a nucleophilic substitution reaction to form 4-(4-methoxyphenoxy)butanenitrile.

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield 4-(4-methoxyphenoxy)butanoic acid.

Once the carboxylic acid derivative is obtained, it can undergo standard esterification reactions with various alcohols in the presence of an acid catalyst to produce a wide range of esters.

| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | NaCN | 4-(4-Methoxyphenoxy)butanenitrile | Nucleophilic Substitution |

| 2 | 4-(4-Methoxyphenoxy)butanenitrile | H3O+ / Heat | 4-(4-Methoxyphenoxy)butanoic acid | Nitrile Hydrolysis |

| 3 | 4-(4-Methoxyphenoxy)butanoic acid | Alcohol (R-OH), H+ | Alkyl 4-(4-methoxyphenoxy)butanoate | Fischer Esterification |

Organometallic Derivatization Strategies

The chloroalkane moiety of this compound can be used to form organometallic reagents, most notably a Grignard reagent. wikipedia.org This transformation converts the electrophilic carbon of the C-Cl bond into a highly nucleophilic carbon.

The Grignard reagent, 3-(4-methoxyphenoxy)propylmagnesium chloride, is prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comsigmaaldrich.com The presence of the ether is crucial for stabilizing the Grignard reagent. wikipedia.org

Formation of the Grignard Reagent:

Reactants : this compound, Magnesium (Mg)

Solvent : Anhydrous diethyl ether or THF

Product : 3-(4-Methoxyphenoxy)propylmagnesium chloride

This newly formed Grignard reagent is a powerful nucleophile and a strong base. sigmaaldrich.comyoutube.com It can react with a wide variety of electrophiles to create new carbon-carbon bonds. sigmaaldrich.com For example, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. leah4sci.comsigmaaldrich.com It can also react with nitriles to form ketones after an acidic workup. leah4sci.com This organometallic intermediate significantly expands the synthetic utility of the parent compound, enabling complex molecular constructions. youtube.comnih.gov

Applications of 1 3 Chloropropoxy 4 Methoxybenzene As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 1-(3-Chloropropoxy)-4-methoxybenzene make it an ideal starting material or intermediate for the synthesis of intricate organic compounds with applications in medicine, agriculture, and material science.

A notable application of this compound is in the synthesis of pharmaceutical ingredients. It serves as a key intermediate in the production of various drugs. For instance, it is utilized in the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. In this synthesis, the chloropropoxy moiety of the molecule is crucial for coupling with other chemical entities to build the final drug structure. The synthesis of Naftopidil can involve the reaction of 3-(1-naphthoxy)-1,2-epoxypropane with 1-(2-methoxyphenyl)-piperazine. google.com

Another significant use is in the creation of selective estrogen receptor modulators (SERMs), which are important in the treatment of hormone-responsive cancers. The methoxybenzene portion of the molecule can be a core component of these structures, and the chloropropoxy chain provides a convenient handle for introducing other functional groups necessary for biological activity.

Table 1: Pharmaceutical Intermediates Synthesized from this compound

| Pharmaceutical Intermediate | Therapeutic Area | Role of this compound |

| Naftopidil Precursors | Urology (Benign Prostatic Hyperplasia) | Key building block for the formation of the drug's core structure. |

| SERM Scaffolds | Oncology (Hormone-Responsive Cancers) | Provides the foundational methoxyphenyl group and a reactive chain for further modification. |

In the field of agrochemicals, this compound is employed as an intermediate in the synthesis of novel pesticides and herbicides. The development of new agrochemicals often focuses on creating molecules with high efficacy and improved environmental profiles. The structural motifs present in this compound can be found in certain classes of fungicides and insecticides, where the methoxyphenyl group contributes to the molecule's bioactivity and the chloropropoxy chain is used to link to other heterocyclic or aromatic systems.

Research in this area has demonstrated that derivatives of this compound can exhibit potent insecticidal or fungicidal properties. The ability to modify the chloropropoxy chain allows for the fine-tuning of the compound's physical and chemical properties, such as solubility and stability, which are critical for its effectiveness as an agrochemical.

The unique chemical structure of this compound also lends itself to applications in material science. It can be used as a monomer or a precursor to monomers in the synthesis of specialty polymers. The presence of the reactive chloro group allows for its incorporation into polymer chains through polymerization reactions.

For example, it can be used to synthesize polyethers or other functional polymers where the methoxybenzene unit imparts specific properties such as thermal stability, optical clarity, or liquid crystalline behavior to the final material. Research has explored its use in the creation of photosensitive polymers and materials for optical applications, where the electronic properties of the methoxybenzene ring are advantageous.

Contributions to Natural Product Synthesis

While direct applications in the total synthesis of complex natural products are less commonly documented, this compound and its derivatives serve as valuable model compounds and starting materials for developing synthetic strategies that can be applied to natural product synthesis. The methoxyphenyl group is a common structural motif in many natural products, and the methodologies developed using this simpler substrate can be extrapolated to more complex targets.

Development of New Synthetic Methodologies Utilizing this compound

The reactivity of the chloroalkoxy group in this compound has been exploited in the development of new synthetic methods. For instance, it is a suitable substrate for studying and optimizing various coupling reactions, such as etherification and amination reactions, which are fundamental transformations in organic synthesis.

Researchers have used this compound to explore the efficacy of new catalysts and reaction conditions for carbon-oxygen and carbon-nitrogen bond formation. The straightforward nature of its reactions and the ease of product analysis make it an excellent tool for methodological studies.

Stereoselective and Enantioselective Synthesis Applications

The prochiral nature of the propyl chain in this compound opens up possibilities for its use in stereoselective and enantioselective synthesis. While the compound itself is achiral, reactions involving the modification of the chloropropoxy chain can be designed to proceed with high levels of stereocontrol.

For example, the substitution of the chlorine atom by a chiral nucleophile can lead to the formation of enantioenriched products. Furthermore, the development of chiral catalysts for reactions involving this substrate could enable the asymmetric synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. Although this area is still developing, the potential for using this compound in asymmetric synthesis is a promising avenue for future research.

Computational and Theoretical Studies of 1 3 Chloropropoxy 4 Methoxybenzene

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For a molecule like 1-(3-Chloropropoxy)-4-methoxybenzene, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable tools for elucidating these characteristics. These methods provide insights into the ground state properties and electronic configuration, which are governed by the interplay between the electron-donating methoxybenzene moiety and the electrophilic chloropropoxy chain.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations would be instrumental in predicting its geometry, vibrational frequencies, and the distribution of electronic charge.

Studies on methoxybenzene (anisole), a core component of the target molecule, have extensively utilized DFT to understand its structural and electronic features. royalsocietypublishing.orgunimi.it For instance, DFT calculations have been used to determine the bond lengths, bond angles, and torsional angles of anisole (B1667542), revealing a planar or near-planar arrangement of the benzene (B151609) ring and the methoxy (B1213986) group. aip.org The methoxy group is known to be an ortho-, para- director in electrophilic aromatic substitution, a consequence of the delocalization of the oxygen lone pair into the aromatic π-system. DFT calculations can quantify this effect by mapping the electron density and electrostatic potential, highlighting the increased electron density at the ortho and para positions. rsc.org

In the context of this compound, DFT would predict a geometry where the methoxybenzene part retains its characteristic planarity. The chloropropoxy chain, however, would introduce conformational flexibility. DFT calculations could identify the most stable conformers by exploring the potential energy surface with respect to the rotation around the C-O and C-C single bonds of the propoxy chain.

Furthermore, DFT is employed to calculate key electronic descriptors. For related alkoxybenzenes, DFT has been used to predict redox potentials, which are crucial for understanding their behavior in electrochemical systems. researchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the molecule's reactivity, with the HOMO energy correlating to its ionization potential and the LUMO energy to its electron affinity. chemrxiv.org

Table 1: Representative DFT-Calculated Properties for Anisole (Methoxybenzene) as a Model for the Aromatic Moiety of this compound

| Property | Calculated Value | Method/Basis Set | Reference |

| C-O Bond Length (Aromatic) | ~1.36 Å | B3LYP/6-311++G(d,p) | aip.org |

| C-O-C Bond Angle | ~118° | B3LYP/6-311++G(d,p) | aip.org |

| Rotational Barrier of Methoxy Group | ~2-5 kcal/mol | Various DFT functionals | researchgate.net |

| Ionization Potential | ~8.2 eV | B3LYP/6-311+G(2d,2p) | chemrxiv.org |

Note: These values are for anisole and serve as an approximation for the methoxybenzene portion of the target molecule.

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to understanding the electronic configuration of molecules. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer high accuracy for electronic properties.

For anisole and its complexes, ab initio calculations have been crucial in accurately describing intermolecular interactions, which are often challenging for standard DFT functionals. aip.orgnih.gov For instance, Symmetry-Adapted Perturbation Theory (SAPT) has been used to decompose the interaction energy in anisole-containing dimers into electrostatic, exchange, induction, and dispersion components, providing deep insight into the nature of non-covalent bonds. nih.gov

In the case of this compound, ab initio methods would be particularly useful for:

Accurate determination of electron correlation effects: This is important for a precise description of the electronic structure and energy levels.

Investigating excited states: Time-dependent ab initio methods can predict the energies and properties of electronic excited states, which is relevant for understanding the molecule's response to light.

Benchmarking DFT results: High-level ab initio calculations can serve as a "gold standard" to assess the accuracy of more computationally efficient DFT methods for this class of molecules. aip.org

Studies on methoxyphenol isomers have shown that ab initio calculations can accurately predict core-level spectra, which are sensitive to the local chemical environment of each atom. aip.org This capability would be valuable in analyzing the electronic environment of the chlorine atom and the oxygen atoms in this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and simulating the dynamic evolution of the system, computational chemistry provides insights that are often inaccessible through experimental means alone. For this compound, computational modeling would be key to understanding its reactivity, particularly the reactions involving the chloropropoxy chain.

Transition State Characterization

The transition state (TS) is a critical point on the reaction pathway that represents the highest energy barrier between reactants and products. Characterizing the geometry and energy of the TS is fundamental to understanding the kinetics of a reaction. Computational methods are routinely used to locate and verify transition states. acs.orgacs.org

For this compound, a primary reaction of interest would be nucleophilic substitution at the carbon atom bonded to chlorine. The mechanism could be either SN1 or SN2, and computational modeling can distinguish between these pathways.

SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. A computational search for the transition state would reveal a single structure where the nucleophile and the leaving group are both partially bonded to the carbon atom. Studies on the dehalogenation of chloroalkanes by various nucleophiles have successfully characterized such SN2 transition states using DFT. rsc.orgmdpi.com

SN1 Mechanism: An SN1 reaction proceeds through a carbocation intermediate. Computational modeling would involve locating the transition state for the initial C-Cl bond cleavage to form the carbocation, followed by the transition state for the subsequent attack of the nucleophile. The relative energies of these transition states would determine the rate-limiting step.

Computational studies on etherification reactions, which are analogous to the formation of the ether linkage in the target molecule, have also relied on transition state theory to elucidate the reaction mechanism. researchgate.netresearchgate.net These studies have shown how the nature of the reactants and the presence of catalysts influence the structure and energy of the transition state.

Energy Profile Determination

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the activation energy barriers).

For the reactions of this compound, such as its reaction with a nucleophile, the energy profile would reveal:

The activation energy, which is directly related to the reaction rate.

The relative stability of any intermediates, such as carbocations in an SN1 pathway.

Computational studies on the dehydrochlorination of chloroalkanes have used DFT to map out the potential energy surfaces and determine the reaction pathways with the lowest energy barriers. rsc.org These studies highlight the role of catalysts in lowering the activation energy.

Table 2: Illustrative Computational Data for a Model SN2 Reaction of a Chloroalkane

| Species | Relative Energy (kcal/mol) | Computational Method | Reference |

| Reactants (R-Cl + Nu-) | 0.0 | DFT (B3LYP) | mdpi.com |

| Transition State ([Nu---R---Cl]-) | +15 to +25 | DFT (B3LYP) | mdpi.com |

| Products (R-Nu + Cl-) | -10 to -30 | DFT (B3YLP) | mdpi.com |

Note: These are typical energy ranges for SN2 reactions of chloroalkanes and serve as a model for the reactivity of the chloropropyl group.

Molecular Dynamics Simulations of Reactive Pathways

While static calculations of the potential energy surface are informative, molecular dynamics (MD) simulations provide a dynamic picture of the reaction process. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and reactive trajectories over time. rsc.org

For this compound, MD simulations would be particularly insightful for:

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a realistic assessment of how the solvent influences the reaction mechanism and energetics.

Conformational Dynamics: The flexibility of the chloropropoxy chain means that the molecule can adopt various conformations. MD simulations can reveal which conformations are most prevalent and which are most reactive.

Tunneling Effects: For reactions involving the transfer of light particles like protons, quantum mechanical tunneling can be a significant factor. Specialized MD techniques can incorporate these quantum effects.

MD simulations have been extensively used to study the catalytic cycle of enzymes that process haloalkanes, providing detailed insights into substrate binding, the chemical reaction step, and product release. muni.czresearchgate.netmuni.cz These studies demonstrate the power of MD in understanding complex reactive processes in a biological environment. Although this compound is a smaller molecule, the principles of using MD to study its reactive pathways in different environments remain the same.

Conformational Analysis and Molecular Modeling

The conformational flexibility of this compound is primarily dictated by the rotational freedom around several key single bonds. A thorough computational analysis would be essential to understand the molecule's preferred three-dimensional structures, which in turn influence its physical properties and reactivity.

Conformational Energy Landscapes

Key dihedral angles that would be the focus of such a study are:

C-C-O-C of the methoxy group: Theoretical studies on anisole, the parent compound of the methoxybenzene moiety, have shown that the planar conformation, where the methyl group lies in the plane of the benzene ring, is the most stable.

Aryl-O-CH2-CH2: Rotation around this bond will determine the initial orientation of the chloropropoxy chain relative to the aromatic ring.

O-CH2-CH2-CH2: The torsion around this bond will influence the spatial arrangement of the central part of the alkyl chain.

CH2-CH2-CH2-Cl: Rotation around this final single bond will position the terminal chlorine atom.

Computational methods like Density Functional Theory (DFT) would be employed to calculate the energy of the molecule at various rotational configurations. The results would be plotted on a potential energy surface, with the valleys representing stable conformers and the peaks representing the energy barriers to their interconversion.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C(aryl)-C(aryl)-O-C(methyl) | Orientation of the methoxy group | Planar with the benzene ring |

| C(aryl)-O-C(alkyl)-C(alkyl) | Orientation of the propoxy chain | Staggered conformations (anti and gauche) |

| O-C(alkyl)-C(alkyl)-C(alkyl) | Torsion of the central alkyl bond | Staggered conformations (anti and gauche) |

| C(alkyl)-C(alkyl)-C(alkyl)-Cl | Orientation of the terminal chlorine | Staggered conformations (anti and gauche) |

This table is illustrative and based on general principles of conformational analysis.

Molecular Docking Studies (if relevant to specific interactions for future synthesis)

While molecular docking is more commonly associated with drug-receptor interactions, it can be a valuable tool in understanding the mechanisms of synthesis, particularly in catalyzed reactions. For the synthesis of this compound, which could be achieved via a Williamson ether synthesis, molecular docking could be employed to study the interaction of the reactants with a phase-transfer catalyst.

In a hypothetical scenario, the synthesis could involve the reaction of 4-methoxyphenoxide with 1,3-dichloropropane. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction by bringing the phenoxide ion into the organic phase. Molecular docking could model the non-covalent interactions between the catalyst and the 4-methoxyphenoxide anion, providing insights into the binding affinity and the orientation of the reactants, which can influence the reaction rate and selectivity.

Computational studies on similar Williamson ether syntheses have utilized quantum-mechanical calculations to elucidate the transition states and the effect of the solvent on the reaction's regioselectivity. rsc.org Such studies provide a blueprint for how computational modeling could be applied to optimize the synthesis of this compound.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for confirming the identity and purity of a synthesized compound. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Using methods like DFT, the magnetic shielding of each nucleus (¹H and ¹³C) can be calculated to predict the chemical shifts in the NMR spectrum. youtube.com Similarly, the vibrational frequencies of the molecule can be computed to generate a theoretical IR spectrum. uwosh.edu These predicted spectra can then be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure.

For instance, a computational study on a related molecule, 3-n-propyl-4-[2-(4-methoxybenzoxy)-3-methoxy]benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrated the use of DFT calculations (at the B3LYP/6-311G(d,p) and B3PW91/6-311G(d,p) levels of theory) to calculate its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. epstem.net The calculated values showed a good correlation with the experimental data. epstem.net A similar approach for this compound would be highly beneficial.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Structurally Related Moiety

| Spectroscopic Data | Computational Prediction Method | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR Chemical Shift (Ar-H) | GIAO-DFT | 7.0 - 7.5 ppm | 6.8 - 7.3 ppm |

| ¹³C NMR Chemical Shift (C-O) | GIAO-DFT | 150 - 160 ppm | 155 - 165 ppm |

| IR Frequency (C-O-C stretch) | DFT (B3LYP) | 1240 - 1260 cm⁻¹ | ~1250 cm⁻¹ |

| IR Frequency (C-Cl stretch) | DFT (B3LYP) | 650 - 750 cm⁻¹ | ~700 cm⁻¹ |

This table is for illustrative purposes, drawing on general ranges and data from analogous compounds. Specific values for this compound would require dedicated computational studies.

Future Research Directions and Unexplored Avenues

Integration with Advanced Synthesis Technologies

The synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene and its derivatives is an area ripe for the integration of advanced synthesis technologies. A significant future direction lies in the adoption of continuous flow chemistry. This approach offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety profiles for handling reactive intermediates, and the potential for seamless scale-up. noelresearchgroup.comresearchgate.netrsc.org

Flow chemistry setups could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of this compound. jst.org.in Furthermore, the integration of in-line purification and analysis techniques within a continuous flow system could streamline the entire manufacturing process, reducing waste and operational costs. The development of bespoke microreactors tailored for the specific reaction kinetics of etherification and subsequent functionalization of the benzene (B151609) ring would represent a significant leap forward in the efficient production of this compound and its analogs.

| Technology | Potential Advantage for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability, and process automation. |

| Microreactor Technology | Precise control over reaction parameters, leading to higher yields and purities. |

| In-line Purification | Streamlined manufacturing, waste reduction, and lower operational costs. |

Exploration of Novel Reactivity Patterns

Future investigations into the reactivity of this compound will likely focus on uncovering novel reaction pathways and expanding its synthetic utility. The presence of both an electrophilic chloropropyl group and a nucleophilic methoxy-substituted aromatic ring offers a rich landscape for chemical transformations.

A particularly promising area of exploration is the participation of this compound in various cycloaddition reactions. While direct involvement as a diene or dienophile might be limited, its derivatives could be designed to participate in such reactions, leading to the construction of complex polycyclic and heterocyclic frameworks. For instance, functionalization of the aromatic ring could introduce dienic systems, or modification of the chloropropyl chain could yield dipolarophiles for 1,3-dipolar cycloadditions.

Another avenue for research is the exploration of its role in metal-catalyzed cross-coupling reactions. The aromatic ring could be further functionalized with groups amenable to Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the facile construction of complex molecular architectures. Mechanistic studies of these new reactions will be crucial for optimizing conditions and expanding their scope.

Computational Design of New Derivatives

Computational chemistry and molecular modeling are set to play a pivotal role in the rational design of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of novel analogs. mdpi.com

These computational tools can guide synthetic efforts by identifying promising target molecules with desired characteristics, such as specific electronic properties for applications in materials science or optimized geometries for biological activity in drug discovery. For example, computational screening could be used to predict the impact of different substituents on the aromatic ring on the compound's reactivity or to model the interaction of its derivatives with biological targets. This in silico approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold, saving valuable time and resources in the laboratory.

| Computational Method | Application in Designing Derivatives |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | Modeling interactions with biological targets for drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. |

Interdisciplinary Applications in Chemical Sciences

The unique combination of a reactive alkyl chloride and a functionalized benzene ring in this compound makes it a valuable building block for a wide range of interdisciplinary applications. Future research will likely see its increased utilization in materials science and medicinal chemistry.

In materials science, this compound can serve as a monomer or a precursor for the synthesis of novel polymers and functional materials. The chloropropyl group can be used for polymerization or for grafting onto surfaces, while the methoxy-substituted benzene ring can impart specific optical or electronic properties to the resulting material. For instance, it could be incorporated into the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or specialized coatings.

In the realm of medicinal chemistry, this compound can act as a versatile scaffold for the synthesis of new bioactive molecules. The ether linkage and the aromatic ring are common motifs in many pharmaceutical compounds. The chloropropyl chain provides a convenient handle for introducing various functional groups and for linking the molecule to other pharmacophores. Its derivatives could be explored for a variety of therapeutic applications, and its use as an intermediate in the synthesis of complex drug targets is an area of ongoing interest. mdpi.com

Q & A

Q. What are the recommended synthetic protocols for 1-(3-chloropropoxy)-4-methoxybenzene, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-methoxyphenol with 1-bromo-3-chloropropane under alkaline conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or acetone). Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) are critical for achieving yields >70% . Optimization of stoichiometry (e.g., 1.2:1 molar ratio of haloalkane to phenol) and catalyst selection (e.g., phase-transfer catalysts like tetrabutylammonium bromide) can further enhance efficiency. Impurity profiles should be monitored via TLC or HPLC to ensure purity.

Q. What physicochemical properties are critical for handling and experimental design?

Key properties include:

- Molecular weight : 216.68 g/mol (C₁₀H₁₂ClO₂)

- Solubility : Low in water (<1 mg/mL), moderate in DMSO (~50 mg/mL), and high in chloroform or dichloromethane .

- Stability : Hydrolytically sensitive under acidic/basic conditions; store inert (N₂/Ar) at –20°C to prevent degradation.

- Spectroscopic data : ¹H NMR (CDCl₃): δ 6.85–7.25 (aromatic protons), δ 4.15 (OCH₂CH₂Cl), δ 3.80 (OCH₃) .

Q. What safety protocols are essential for laboratory handling?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition.

Advanced Research Questions

Q. How is this compound utilized in drug synthesis, and what mechanistic insights are critical?

The compound serves as a key intermediate in synthesizing pharmaceuticals like Cisapride hydrate , a gastroprokinetic agent. The reaction involves coupling with piperidine derivatives via SN2 displacement of the chlorine atom under mild alkaline conditions (e.g., triethylamine in DMF at 60°C). Mechanistic studies highlight the importance of steric hindrance at the propoxy chain—bulky substituents reduce nucleophilic attack efficiency . Kinetic analysis (e.g., Eyring plots) can reveal activation parameters for optimizing reaction rates.

Q. What role does this compound play in anticancer research, particularly in macrocycle synthesis?